molecular formula C17H13N5 B181386 n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 68380-53-0

n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B181386
CAS No.: 68380-53-0
M. Wt: 287.32 g/mol
InChI Key: LGPHOPXOHBUOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with phenyl substituents at the N1 and C4 positions. This scaffold is notable for its structural versatility and pharmacological relevance, particularly in oncology. Synthesized via condensation reactions between pyrazolo[3,4-d]pyrimidine precursors and aromatic amines under reflux conditions (ethanol or toluene with triethylamine or acetic acid), the compound is optimized for antitumor activity . Key applications include mTOR inhibition, where its C-shaped structure interacts with kinase hinge regions, and selective targeting of cancer cell pathways . Biological evaluations demonstrate low acute toxicity (LD50: 1332.2 mg/kg in mice) and efficacy in xenograft models .

Properties

CAS No.

68380-53-0

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H,(H,18,19,21)

InChI Key

LGPHOPXOHBUOCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions starting from 5-aminopyrazole derivatives. A pivotal method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea under fusion conditions to yield 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Chlorination of this intermediate using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) introduces reactive chloro groups at positions 4 and 6, producing 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . Subsequent regioselective amination at position 4 is achieved by stirring the dichloro intermediate with aniline at ambient temperature, yielding 4-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine . Final displacement of the remaining chloro group at position 4 requires harsh amination conditions (e.g., ammonia in dioxane at 100°C), completing the synthesis of the target compound .

One-Pot Heteroannulation Using Vilsmeier Reagents

A streamlined one-flask synthesis leverages Vilsmeier reagent chemistry to assemble the pyrazolo[3,4-d]pyrimidine core. Treating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates a reactive iminium intermediate . Hexamethyldisilazane (HMDS) then facilitates heterocyclization at 70–80°C, directly forming N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 91% yield . This method eliminates isolation of intermediates and reduces reaction time to 5–8 hours, making it superior to traditional stepwise approaches. Key advantages include:

  • Solvent efficiency : DMF acts as both solvent and carbonyl source.

  • Regioselectivity : The electron-withdrawing cyano group directs cyclization to position 4.

  • Scalability : Demonstrated for gram-scale production with consistent yields .

POCl₃-Mediated Cyclization with Carboxylic Acids

An alternative one-pot protocol employs phosphoryl chloride (POCl₃) to activate carboxylic acids for cyclocondensation. Reacting 5-amino-N-phenyl-1H-pyrazole-4-carboxamide with acetic acid and POCl₃ at 60°C generates a reactive acyloxy intermediate, which undergoes intramolecular cyclization to form 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Conversion of the carbonyl group to an amine is achieved via Hofmann degradation using sodium hypochlorite (NaOCl) and ammonium hydroxide, yielding the target compound in 78% overall yield .

Table 1: Comparative Analysis of Key Methods

MethodStarting MaterialKey ReagentsYield (%)Time (h)
Cyclocondensation 5-Amino-1-phenylpyrazoleUrea, POCl₃, NH₃6524
One-Pot Vilsmeier 5-Amino-1-phenylpyrazole-4-CNPBr₃, HMDS918
POCl₃ Cyclization 5-Amino-N-phenylpyrazoleamidePOCl₃, NaOCl7812

Regiochemical Control in Chlorination and Amination

Regioselectivity during chlorination and amination is critical for avoiding positional isomers. In the dichloro intermediate 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , the chloro group at position 4 is more electrophilic due to resonance stabilization from the adjacent pyrazole nitrogen . This electronic bias allows selective displacement at position 4 using ammonia, while position 6 remains inert under mild conditions. Nuclear magnetic resonance (NMR) studies confirm the structure, with distinct singlet peaks for H-5 (δ 8.21 ppm) and H-2 (δ 7.89 ppm) .

Solvent and Temperature Optimization

Reaction solvents profoundly influence yield and purity. Polar aprotic solvents like DMF enhance the reactivity of Vilsmeier intermediates by stabilizing charged species . In contrast, chlorinated solvents (e.g., dichloromethane) are optimal for amination steps due to their inertness toward nucleophiles . Temperature control is equally critical:

  • Chlorination : Requires reflux (110°C) in POCl₃ to ensure complete conversion .

  • Amination : Proceeds efficiently at 25–30°C to prevent over-reaction .

Crystallization and Purification Techniques

Final purification often involves recrystallization from ethanol/water mixtures or chromatography on silica gel. Patent data reveals that This compound forms stable monoclinic crystals (space group P2₁/c) when slowly cooled from hot methanol . X-ray diffraction confirms intramolecular hydrogen bonding between N-4 and the adjacent pyrimidine nitrogen, enhancing thermodynamic stability .

Chemical Reactions Analysis

Types of Reactions

WAY-301522 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The phenyl groups in WAY-301522 can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H13N5
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 68380-53-0
  • IUPAC Name : N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

The compound features a pyrazolo[3,4-d]pyrimidine core structure with two phenyl groups attached, which contributes to its unique chemical properties and biological activities.

Chemistry

N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial building block in synthetic chemistry. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be modified to create a variety of derivatives with enhanced properties.
  • Analytical Reference : It is used as a reference standard in analytical studies to evaluate the performance of other compounds.

Biology

In biological research, this compound has shown promise in several areas:

  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
  • Receptor Binding : The compound has been investigated for its ability to bind to various receptors, potentially influencing cellular signaling pathways.

Medicine

The therapeutic potential of this compound is being actively explored:

  • Cancer Therapy : Research indicates that derivatives of this compound may act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in cancer treatment .
  • Antifungal Activity : The compound has also been noted for its antifungal properties, suggesting applications in treating fungal infections .

Case Studies

Several case studies have highlighted the applications of this compound:

  • EGFR Inhibition Study :
    • Researchers synthesized new derivatives based on this compound and tested their efficacy as EGFR inhibitors in various cancer cell lines. Results showed promising inhibitory activity that warrants further investigation for potential clinical applications .
  • Antifungal Activity Assessment :
    • A study evaluated the antifungal properties of N,1-diphenyl derivatives against common fungal pathogens. The findings indicated significant antifungal activity compared to standard treatments .

Mechanism of Action

The mechanism of action of WAY-301522 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Activity/IC50/LD50 Application Evidence ID
N,1-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl (N1, C4) 315.35 mTORC1/2 IC50: 22 nM/65 nM Anticancer, mTOR inhibition [1, 3, 6, 10]
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methyl (N1, C4) 163.18 Not reported Chemical intermediate [2]
OSI-027 (R39) Optimized C-shaped substituents 439.90 mTOR IC50: 22 nM; >100× selectivity over PI3K/DNA-PK Phase I solid tumors/lymphomas [6]
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl (N1, C4); Methyl (C3) 315.35 LD50: 1332.2 mg/kg (mice) Low-toxicity antitumor agent [3, 10]
NA-PP1 tert-Butyl (N1); Naphthyl (C3) 331.39 EC50: <100 nM (Plasmodium kinases) Antimalarial kinase inhibitor [8]
Hybrid thieno-pyrazolo-pyrimidine Thieno[3,2-d]pyrimidine fusion Not reported Promising biological activity Broad-spectrum inhibitor [4]
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Benzyl (C4); Methyl (N1) 265.31 Mutagenic (Ames test) SARS-CoV-2 Mpro inhibitor [12, 14]

Structure-Activity Relationship (SAR) Insights

  • Substituent Size and Selectivity : Bulky groups (e.g., naphthyl in NA-PP1) enhance kinase selectivity by occupying hydrophobic pockets . OSI-027’s optimized substituents confer >100-fold selectivity for mTOR over PI3K isoforms .
  • Electron-Donating Groups : Methyl or methoxy groups (e.g., 3-methyl in 3a) improve solubility and reduce toxicity, as seen in the LD50 of 1332.2 mg/kg .
  • Hybrid Structures: Fusion with thieno[3,2-d]pyrimidine () or phenylethynyl groups () enhances binding to ATP pockets, improving anticancer potency.

Pharmacokinetic and Toxicity Profiles

  • SARS-CoV-2 Inhibitors: Substituted analogs show medium-risk mutagenicity but retain non-carcinogenic profiles in rodent models .

Biological Activity

N,1-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that integrates a pyrazole and pyrimidine moiety. The presence of two phenyl groups enhances its chemical properties and biological interactions. Its molecular formula is C17H13N5C_{17}H_{13}N_{5}, with a molecular weight of 287.32 g/mol.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate potent anticancer effects. For instance, some compounds in this class have shown IC50 values as low as 0.83 µM against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells . The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase through downregulation of cyclins and CDKs.
  • Antibacterial Properties : Research indicates that pyrazolo[3,4-d]pyrimidines possess antibacterial activity, making them potential candidates for developing new antibiotics .
  • Antifungal Activity : this compound has been noted for its antifungal properties, contributing to its profile as a versatile therapeutic agent .

Synthesis Methods

Various synthesis methods have been reported for this compound. These include:

  • Multicomponent Reactions (MCRs) : These reactions are efficient for synthesizing complex molecules with high yields.
  • Regioselective Approaches : Specific conditions can lead to targeted substitutions on the pyrazole ring, enhancing biological activity.

Case Study 1: Anticancer Activity

A study focused on the synthesis of 40 different pyrazole-containing benzimidazole hybrids demonstrated significant anti-proliferative activity against multiple cancer cell lines. Notably, compounds with IC50 values ranging from 0.83 to 1.81 µM were identified as promising candidates for further development due to their ability to induce apoptosis in cancer cells .

Case Study 2: Antibacterial Efficacy

Another investigation into structurally similar compounds revealed that certain derivatives exhibited strong antibacterial effects against resistant strains of bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl rings could enhance antibacterial potency .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[3,4-d]pyrimidin-4-aminesSimilar bicyclic structureVarying substituents on the pyrimidine ring
6-(Substituted phenyl)-1H-pyrazolo[3,4-d]pyrimidinesDifferent substituents on pyrazoleEnhanced selectivity towards specific kinases
N,N-Dimethylpyrazolo[3,4-d]pyrimidin-4-aminesMethyl substitutionsImproved solubility and bioavailability

Q & A

Q. What are the standard synthetic routes for N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

The synthesis typically involves multi-step reactions, such as coupling aryl/alkyl halides or isocyanates with precursor intermediates. For example, derivatives are synthesized by reacting 4-amino precursors with substituted benzoyl chlorides in dry benzene or alkyl halides in acetonitrile under reflux, followed by recrystallization from acetonitrile or ethanol . Optimizing solvent choice (e.g., dichloromethane for urea/thiourea derivatives) and reaction time (24–48 hours) is critical for yield and purity .

Q. How can spectroscopic methods confirm the structure of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Structural confirmation relies on IR spectroscopy (NH/OH stretches at 3300–3463 cm⁻¹, C=N/C=O peaks at 1560–1616 cm⁻¹) and NMR (e.g., aromatic proton shifts at δ 7.1–8.6 ppm, methyl groups at δ 2.4–2.7 ppm). For advanced validation, HRMS (e.g., m/z 315.1484 for C₁₉H₁₇N₅) and ¹³C NMR (aromatic carbons at 120–140 ppm) provide precise molecular weight and substituent positioning .

Q. What purification techniques are effective for isolating pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Recrystallization using polar solvents like ethanol or acetonitrile is standard. For hydrophobic derivatives (e.g., tert-butyl-substituted analogs), mixed solvents (ethanol-DMF) improve crystal formation. Column chromatography may be required for impurities from multi-step syntheses, particularly when using arylpiperazine or bromophenyl substituents .

Advanced Research Questions

Q. How can computational methods guide the design of kinase inhibitors based on pyrazolo[3,4-d]pyrimidin-4-amine scaffolds?

Molecular docking identifies key interactions between substituents (e.g., hydrophobic side arms) and kinase ATP-binding pockets. For example, extending the hydrophobic chain at the 3-position enhances RET kinase inhibition by improving van der Waals contacts . SAR studies correlate substituent effects (e.g., tert-butyl vs. naphthyl groups) with IC₅₀ values, prioritizing candidates for synthesis .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or kinase selectivity may arise from assay conditions (e.g., cell line variability, ATP concentration). To resolve this:

  • Re-test compounds under standardized conditions (e.g., 100 nM–10 µM dose ranges).
  • Validate target engagement using phosphorylation assays (e.g., GDNF-induced RET/ERK1/2 activation in MCF-7 cells) .
  • Compare structural analogs (e.g., pyrazolo vs. pyrrolopyrimidine cores) to isolate scaffold-specific effects .

Q. How is selectivity against kinase panels evaluated for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Use kinase profiling assays (e.g., Eurofins KinaseProfiler™) to screen against 50–100 kinases. For example, compound 7a (1-isopropyl-3-substituted derivative) showed >10-fold selectivity for RET over Src or Abl kinases . Cross-reactivity risks are minimized by introducing bulky groups (e.g., naphthylmethyl) that sterically hinder off-target binding .

Q. What mechanistic insights explain the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

These compounds act as purine antagonists , disrupting nucleotide metabolism in adenocarcinoma and leukemia cell lines. Mechanistic studies involve:

  • Competitive binding assays with radiolabeled purines.
  • Cell cycle analysis (flow cytometry) to confirm G₁/S arrest.
  • Gene expression profiling to identify downstream targets (e.g., p53 or Bcl-2 pathways) .

Q. How do substituents at the 1- and 3-positions influence solubility and bioavailability?

  • 1-Position : Bulky groups (e.g., tert-butyl) reduce solubility but enhance membrane permeability.
  • 3-Position : Polar substituents (e.g., piperazinyl or methoxyphenyl) improve aqueous solubility but may reduce CNS penetration.
  • Balanced derivatives : 3-(4-Fluorophenyl)piperazine analogs achieve moderate LogP values (2.5–3.5) for optimal pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.